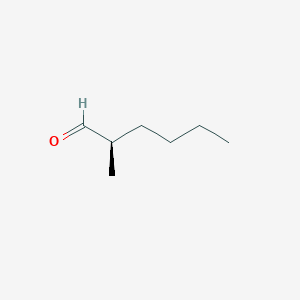

(2R)-2-methylhexanal

Description

(2R)-2-Methylhexanal (CAS: 925-54-2) is a chiral aldehyde with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol . It belongs to the class of branched-chain aldehydes, characterized by a methyl group at the second carbon of a six-carbon aldehyde chain. The compound is optically active, with a specific rotation reported as [α]D²⁰ = –10.2 (c = 1.0, CHCl₃) at 30% enantiomeric excess (ee) . However, literature values for the (R)-enantiomer at 99% ee show a higher rotation of [α]D²⁵ = –19.7 (c = 5.8, CHCl₃) , highlighting the impact of enantiopurity on optical properties.

Key spectral data include:

- ¹H NMR (300 MHz, CDCl₃): δ 9.62 ppm (d, CHO), 2.42 ppm (m, CH), 0.92–1.74 ppm (alkyl chain) .

- MS (EI): m/z 114 [M]⁺, with base peak at m/z 58 (100%) .

The compound is naturally occurring in trace amounts in tea and herbs, as noted for its racemic form (±)-2-methylhexanal .

Properties

CAS No. |

132151-88-3 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(2R)-2-methylhexanal |

InChI |

InChI=1S/C7H14O/c1-3-4-5-7(2)6-8/h6-7H,3-5H2,1-2H3/t7-/m1/s1 |

InChI Key |

BHVGMUDWABJNRC-SSDOTTSWSA-N |

Isomeric SMILES |

CCCC[C@@H](C)C=O |

Canonical SMILES |

CCCCC(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2-methylhexanal can be synthesized through several methods. One common approach involves the reduction of (2R)-2-methylhexanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically takes place in an anhydrous ether solvent under controlled temperature conditions to ensure the selective reduction of the carboxylic acid to the aldehyde.

Industrial Production Methods

In an industrial setting, (2R)-2-methylhexanal can be produced via catalytic hydrogenation of (2R)-2-methylhexanoic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methylhexanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (2R)-2-methylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to (2R)-2-methylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophilic Addition: It can react with nucleophiles like Grignard reagents (RMgX) to form secondary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Nucleophilic Addition: Grignard reagents in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Oxidation: (2R)-2-methylhexanoic acid.

Reduction: (2R)-2-methylhexanol.

Nucleophilic Addition: Secondary alcohols with varying alkyl groups depending on the Grignard reagent used.

Scientific Research Applications

(2R)-2-methylhexanal has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions.

Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes. Its interactions with specific enzymes can provide insights into enzyme mechanisms and functions.

Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.

Industry: It is used in the production of fragrances and flavors due to its pleasant odor. It is also used as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-methylhexanal involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which are important in various biochemical processes. Additionally, its chiral nature allows it to interact selectively with enzymes and receptors, influencing their activity and function. The pathways involved in its mechanism of action include nucleophilic addition and oxidation-reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (2S)-2-Methylhexanal

The (2S)-enantiomer shares identical molecular weight and formula but exhibits opposite optical rotation. Limited data are available for the pure (S)-form, but its NMR and mass spectra are expected to mirror the (R)-enantiomer. Key differences lie in:

- Optical Activity : The (S)-enantiomer would display [α]D = +19.7 (99% ee) under conditions matching the (R)-form .

- Synthesis Challenges : Enantioselective synthesis methods (e.g., asymmetric catalysis) are required to avoid racemization, a common issue in aldehyde synthesis.

Table 1: Enantiomer Comparison

| Property | (2R)-2-Methylhexanal | (2S)-2-Methylhexanal |

|---|---|---|

| Optical Rotation ([α]D) | –10.2 (30% ee) | +10.2 (30% ee, inferred) |

| Natural Occurrence | Rare (synthetic focus) | Not reported |

Structural Isomers: 3-Methylhexanal and 2-Ethylpentanal

Isomers with alternative branching or chain lengths exhibit distinct physical and chemical properties:

- 2-Ethylpentanal : An ethyl substituent at C-2 increases hydrophobicity (logP ~2.8 vs. 2.2 for 2-methylhexanal).

Table 2: Isomer Comparison

| Property | 2-Methylhexanal | 3-Methylhexanal (Inferred) | 2-Ethylpentanal (Inferred) |

|---|---|---|---|

| Boiling Point | ~140–145°C | ~130–135°C | ~150–155°C |

| Aldehyde ¹H NMR Shift | 9.62 ppm | ~9.5–9.7 ppm | ~9.7–9.9 ppm |

Functional Group Analogs: 2-Hexanone

2-Hexanone (CAS: 591-78-6), a ketone analog, differs in reactivity and toxicity:

- Reactivity : The ketone lacks the aldehyde’s electrophilic carbonyl, making it less reactive in condensation reactions.

- Toxicity: 2-Hexanone is neurotoxic, with EPA studies highlighting risks in co-exposure with methyl ethyl ketone (MEK) . No such data are reported for 2-methylhexanal.

Table 3: Aldehyde vs. Ketone Comparison

| Property | 2-Methylhexanal | 2-Hexanone |

|---|---|---|

| Functional Group | Aldehyde (-CHO) | Ketone (-CO-) |

| Key Hazard | Irritant (limited data) | Neurotoxicity |

| Natural Occurrence | Tea, herbs | Industrial solvent |

Complex Derivatives: 2-(4-Hydroxyphenyl)-2-Methoxyhexanal

- Synthesis: Prepared via CuCN-catalyzed coupling of 1-hexyne and 1,4-benzoquinone in methanol .

- ¹H NMR : Aldehyde proton at δ 9.45 ppm, upfield compared to 2-methylhexanal due to electron-donating methoxy and hydroxyl groups .

- Applications : Demonstrates how substituents modulate aldehyde reactivity for targeted synthesis.

Research Implications and Gaps

- Enantiopurity Effects : The 30% ee sample of (2R)-2-methylhexanal underscores the need for improved asymmetric synthesis methods to match literature benchmarks (99% ee).

- Toxicity Data: While 2-hexanone’s hazards are documented , similar studies for 2-methylhexanal are lacking, necessitating future risk assessments.

Biological Activity

(2R)-2-methylhexanal, a branched-chain aldehyde, has garnered attention in various fields of research due to its potential biological activities and applications. This article explores its biological significance, mechanisms of action, and relevant research findings.

(2R)-2-methylhexanal is primarily synthesized through hydroformylation of 1-hexene, yielding both linear and branched aldehydes. The formation of this compound is significant as it serves as an intermediate in the synthesis of various organic compounds and is studied for its biological roles .

Mechanisms of Biological Activity

The biological activity of (2R)-2-methylhexanal can be attributed to several mechanisms:

- Formation of Schiff Bases : As an aldehyde, it can react with primary amines to form Schiff bases, which may influence various biological pathways.

- Redox Reactions : It participates in redox reactions, affecting cellular redox states and signaling pathways.

- Interaction with Biological Targets : The compound interacts with various molecular targets, potentially modulating enzymatic activities and influencing metabolic pathways.

1. Antimicrobial Activity

Research has indicated that (2R)-2-methylhexanal exhibits antimicrobial properties. In a study assessing the efficacy of various aldehydes against foodborne pathogens, (2R)-2-methylhexanal demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a natural preservative in food applications .

2. Flavoring Agent

Due to its pleasant aroma, (2R)-2-methylhexanal is utilized in the food industry as a flavoring agent. Its sensory properties contribute to the overall flavor profile of various food products.

3. Potential Therapeutic Uses

Preliminary studies suggest that (2R)-2-methylhexanal may have therapeutic potential in drug development. Its ability to modulate biological pathways could be explored for developing treatments for diseases influenced by oxidative stress or inflammation .

Case Studies

- Study on Antimicrobial Properties : A study published in the Journal of Food Science evaluated the antimicrobial activity of several aldehydes, including (2R)-2-methylhexanal. The results indicated that this compound effectively inhibited the growth of Escherichia coli and Listeria monocytogenes, making it a candidate for natural food preservatives .

- Flavor Profile Analysis : In an analysis published in Food Chemistry, researchers assessed the flavor compounds in various food matrices. They found that (2R)-2-methylhexanal significantly contributed to the aroma profile of certain fruits and vegetables, enhancing their sensory appeal.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| (2R)-2-methylhexanal | Structure | Antimicrobial, flavoring agent |

| Hexanal | Structure | Mild antimicrobial properties |

| 2-Methylpentanal | Structure | Less potent than 2-methylhexanal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.